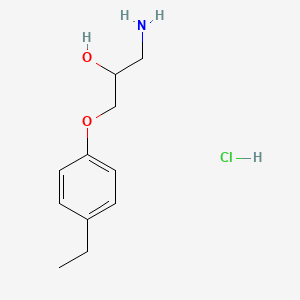![molecular formula C19H20FNO5 B2372305 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638737-67-3](/img/structure/B2372305.png)
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate, also known as DOFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DOFA is a derivative of phenylacetate, which is a naturally occurring substance found in the human body. The synthesis of DOFA involves the reaction of 3-fluorophenylacetic acid with 2,3-dimethoxybenzylamine in the presence of a coupling agent.
科学的研究の応用
Monofluorinated Small Molecules Research
- Crystal Structure Studies : A study focused on the crystal structure of ortho-fluorophenylglycine, a monofluorinated small molecule. It demonstrated the planar structure of the fluorophenyl group and highlighted the intermolecular hydrogen bonds formed by the molecule (Burns & Hagaman, 1993).
Synthesis and Chemical Properties
- Catalyst-free Synthesis : A study presented the catalyst-free synthesis of novel tetrahydroquinolinone derivatives, demonstrating the efficiency of a one-pot cyclocondensation reaction and the advantages of using ultrasound in chemical synthesis (Govindaraju et al., 2016).
- Photolabile Protecting Group Research : An investigation into the use of a dimethoxy-nitrobenzyl group as a photolabile protecting group bonded to silica gels highlighted the potential applications in selective deprotection under UV irradiation (Matsumoto et al., 2009).
Pharmacological Applications
- Antipsychotic Potential : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed potential antipsychotic properties. The compounds studied did not interact with dopamine receptors, unlike traditional antipsychotic agents, suggesting a different mechanism of action (Wise et al., 1987).
Structural and Synthetic Chemistry
- Crystal Structure of β-Amino Alcohols : A study on the crystal structure of β-amino alcohols, specifically 2-[(3,4-Dimethoxybenzyl)(methyl)amino]-2-phenylethanol, explored the influence of substituents on the crystal structure, providing insights into the steric and electronic effects of different groups (Urtiaga et al., 1995).
- Synthesis of Depside Derivatives : Research on the synthesis of a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, demonstrated an effective method for creating this compound and provided detailed structural analysis through X-ray diffraction (Lv et al., 2009).
特性
IUPAC Name |
[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-24-16-8-4-6-14(19(16)25-2)11-21-17(22)12-26-18(23)10-13-5-3-7-15(20)9-13/h3-9H,10-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRIQFKKVXERC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)
![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)


![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)


![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)


![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)
